1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Overview
Description
1-[2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-ethylacetamido]-N-(4-methylphenyl)cyclohexane-1-carboxamide is a complex organic compound that features a 1,2,4-triazole ring, an amino group, and a cyclohexane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-amino-1H-1,2,4-triazol-5-yl)-N-ethylacetamido]-N-(4-methylphenyl)cyclohexane-1-carboxamide typically involves multiple steps. The process begins with the preparation of the 1,2,4-triazole ring, which can be synthesized using aminoguanidine hydrochloride and succinic anhydride .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. The choice of reagents and reaction conditions is critical to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-ethylacetamido]-N-(4-methylphenyl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted triazole compounds .
Scientific Research Applications
1-[2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-ethylacetamido]-N-(4-methylphenyl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(3-amino-1H-1,2,4-triazol-5-yl)-N-ethylacetamido]-N-(4-methylphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler compound with similar structural features but lacking the cyclohexane carboxamide moiety.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A more complex compound with additional nitro groups, used as an explosive.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A compound with a triazole ring and a benzoic acid moiety, investigated for its anticancer properties.
Uniqueness
1-[2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-ethylacetamido]-N-(4-methylphenyl)cyclohexane-1-carboxamide is unique due to its combination of a triazole ring, an amino group, and a cyclohexane carboxamide moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
IUPAC Name |
1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]-ethylamino]-N-(4-methylphenyl)cyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-3-26(17(27)13-16-23-19(21)25-24-16)20(11-5-4-6-12-20)18(28)22-15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3,(H,22,28)(H3,21,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVRDPVWGOYQGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)CC1=NC(=NN1)N)C2(CCCCC2)C(=O)NC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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